1-N-(2-aminoethyl)benzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-(2-aminoethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWAHPEBNLBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364480 | |
| Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-76-6 | |
| Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-N-(2-aminoethyl)benzene-1,2-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 1-N-(2-aminoethyl)benzene-1,2-diamine
Abstract
1-N-(2-aminoethyl)benzene-1,2-diamine is a key trifunctional amine building block possessing a unique arrangement of primary and secondary amino groups with varied nucleophilicity. This structure makes it a highly valuable intermediate in the synthesis of heterocyclic scaffolds, coordination complexes, and specialized polymers. Its application is particularly notable in drug discovery, where the benzene-1,2-diamine moiety serves as a precursor to benzimidazoles and other pharmacologically relevant heterocycles.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound, detailing the strategic rationale behind the chosen synthetic route and the rigorous analytical techniques required for its structural verification and purity assessment.
Strategic Approach to Synthesis
The synthesis of N-substituted benzene-1,2-diamines requires a strategy that can selectively functionalize one amino group of a benzene-1,2-diamine precursor while leaving the other available for subsequent reactions, or a method that constructs the diamine from a suitable precursor. A robust and highly controllable two-step approach is the N-alkylation of a protected aniline followed by deprotection.
Our chosen strategy involves the nucleophilic substitution of 2-nitroaniline with a suitable aminoethyl synthon, followed by the chemical reduction of the nitro group to unveil the second amine. This pathway is advantageous for several reasons:
-
Selectivity: The starting material, 2-nitroaniline, has one highly nucleophilic amino group and a nitro group that can be cleanly converted to a second amino group in the final step. This avoids the common issue of di-alkylation that occurs when starting with benzene-1,2-diamine directly.[2]
-
Robustness: The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis, with numerous high-yielding protocols available.
-
Control: This multi-step process allows for the purification of intermediates, ensuring a high-purity final product, which is critical for applications in drug development and materials science.
Synthesis Workflow Diagram
The logical flow of the synthetic procedure is outlined below, from commercially available starting materials to the final, purified product.
Caption: A three-stage workflow for the synthesis of the target diamine.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Nitroaniline
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Protocol Step 1: Synthesis of N-(2-Aminoethyl)-2-nitroaniline
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq.), potassium carbonate (3.0 eq.), and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: Add 2-bromoethylamine hydrobromide (1.1 eq.) to the stirring suspension. The use of a carbonate base is crucial to neutralize the hydrobromide salt of the reagent and the HBr byproduct generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol Step 2: Synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine
-
Setup: In a 500 mL round-bottomed flask, dissolve the crude N-(2-aminoethyl)-2-nitroaniline from the previous step in ethanol (150 mL).
-
Reduction: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq.) followed by the slow, careful addition of concentrated HCl (50 mL) while stirring in an ice bath. The reaction is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 3-4 hours. The disappearance of the yellow color of the nitro-intermediate indicates the reaction is proceeding.
-
Isolation and Purification:
-
Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 6M aqueous NaOH solution to basify the mixture to a pH > 12. This step neutralizes the acid and precipitates tin hydroxides.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting brown oil by vacuum distillation to obtain 1-N-(2-aminoethyl)benzene-1,2-diamine as a pale oil.[3]
-
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the identity of the synthesized molecule.
Characterization Workflow Diagram
The relationship between different analytical techniques and the structural information they provide is illustrated below.
Caption: A logic diagram for the structural elucidation of the target molecule.
Expected Analytical Data
The following table summarizes the expected data from the primary characterization techniques. These predictions are based on the known spectroscopic behavior of similar aromatic and aliphatic amines.[4][5][6]
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~6.6-7.0 ppm (m, 4H)~3.1 ppm (t, 2H)~2.8 ppm (t, 2H)~1.5-3.5 ppm (br s, 5H) | Aromatic protons (ABCD system)-CH₂-NH-Ar-CH₂-NH₂NH and NH₂ protons (D₂O exchangeable) |
| ¹³C NMR | Chemical Shift (δ) | ~140, 135, 120, 118, 116, 112 ppm~48 ppm~41 ppm | 6 unique aromatic carbons-CH₂-NH-Ar-CH₂-NH₂ |
| FT-IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (multiple bands)3050-3000 cm⁻¹2950-2850 cm⁻¹1620-1580 cm⁻¹ | N-H stretching (primary and secondary amines)Aromatic C-H stretchingAliphatic C-H stretchingAromatic C=C bending |
| Mass Spec. | m/z Ratio | 151.11 [M]⁺108.07, 44.05 | Molecular ion peak for C₈H₁₃N₃Key fragments from C-N bond cleavage |
Rationale for Analytical Choices
-
Nuclear Magnetic Resonance (NMR): As a primary tool in drug discovery, NMR provides the definitive connectivity map of the molecule.[7] ¹H NMR confirms the ratio of aromatic to aliphatic protons, while ¹³C NMR verifies the number of unique carbon environments. 2D NMR techniques (like COSY and HSQC) can be employed to unambiguously assign all proton and carbon signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is exceptionally useful for providing rapid confirmation of the key functional groups. The presence of distinct N-H stretching bands confirms the successful reduction of the nitro group and the integrity of the primary and secondary amines.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula (C₈H₁₃N₃).[8] High-resolution mass spectrometry (HRMS) can further validate the formula with high accuracy, which is a standard requirement for publication and patent filings.
Applications and Significance in Drug Development
1-N-(2-aminoethyl)benzene-1,2-diamine is more than a simple chemical; it is an enabling tool for medicinal chemists. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).
The third amino group on the ethyl side chain provides a versatile handle for further modification. It can be used to:
-
Improve Pharmacokinetic Properties: Introduce polar groups to enhance solubility.
-
Link to Other Moieties: Act as a linker to attach the benzimidazole core to other pharmacophores or to a solid support for library synthesis.
-
Act as a Chelating Agent: The three nitrogen atoms can coordinate with metal ions, a property explored in the design of metal-based therapeutics and diagnostic agents.
The rigorous synthesis and characterization outlined in this guide ensure the production of a high-purity intermediate, which is the foundation for generating reliable and reproducible results in downstream drug discovery and development programs.[9][10]
References
- CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.
- Panchapakesan, G. et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering, 5(5).
- Organic Chemistry Portal. Synthesis of 1,2-diamines.
- ResearchGate. FT-IR spectrum of 1,2-phenylenediamine@CuhNFs and... | Download Scientific Diagram.
- ChemicalBook. N,N-Diethyl-1,4-phenylenediamine synthesis.
- Google Patents. US3203994A - Purification of meta-phenylenediamine.
- PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
- MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- ResearchGate. (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.
- ChemicalBook. N-(2-AMINO-ETHYL)-BENZENE-1,2-DIAMINE | 128995-76-6.
- Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
- NIST WebBook. Benzene-1,2-diamine.
- ChemicalBook. p-Phenylenediamine(106-50-3) 1H NMR spectrum.
- PubMed Central (PMC). Applications of Solution NMR in Drug Discovery.
- MDPI. Special Issue “Drug Discovery and Application of New Technologies”.
- The Royal Society of Chemistry. Supporting Information Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane.
- PubMed (NIH). Applications of machine learning in drug discovery and development.
- Omics Online. N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis.
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An In-Depth Technical Guide to N1-(2-aminoethyl)benzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of N1-(2-aminoethyl)benzene-1,2-diamine, a diamine of significant interest in various chemical research and development sectors. The document consolidates available information on its chemical identity, including its IUPAC name and CAS number, and discusses its potential synthesis, physicochemical properties, and prospective applications, particularly in coordination chemistry and as a building block in organic synthesis. Due to the limited availability of in-depth scientific literature on this specific compound, this guide also draws upon data from structurally related compounds to infer potential characteristics and uses, clearly indicating where such analogies are made. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this molecule.
Chemical Identity and Nomenclature
The compound at the core of this guide is systematically identified by the following nomenclature and registry number:
-
IUPAC Name: N1-(2-aminoethyl)benzene-1,2-diamine
-
CAS Number: 128995-76-6[1]
The structure of N1-(2-aminoethyl)benzene-1,2-diamine is characterized by a benzene ring substituted with two amino groups at the 1 and 2 positions, with one of these amines further functionalized with an aminoethyl group. This trifunctional nature imparts specific chemical reactivity and potential for diverse applications.
Physicochemical Properties
Precise, experimentally determined physicochemical data for N1-(2-aminoethyl)benzene-1,2-diamine are not extensively reported in publicly accessible literature. However, computational predictions from chemical suppliers provide initial estimates of its properties. These predicted values are useful for preliminary experimental design and safety assessments.
Table 1: Predicted Physicochemical Properties of N1-(2-aminoethyl)benzene-1,2-diamine
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₃N₃ | BLDpharm[2] |
| Molecular Weight | 151.21 g/mol | BLDpharm[2] |
| Boiling Point | 333.4 ± 27.0 °C | ChemicalBook[1] |
| Density | 1.151 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | 9.43 ± 0.10 | ChemicalBook[1] |
It is imperative for researchers to experimentally verify these properties for any critical application.
Synthesis and Manufacturing
A plausible synthetic route could involve the reductive amination of 2-nitroaniline with aminoacetaldehyde, followed by the reduction of the nitro group. An alternative approach could be the direct alkylation of o-phenylenediamine with a protected 2-aminoethyl halide, followed by deprotection.
Conceptual Synthesis Workflow:
Caption: Conceptual synthetic pathways to N1-(2-aminoethyl)benzene-1,2-diamine.
It is important to note that these are theoretical pathways and would require significant experimental optimization to achieve desired yields and purity.
Potential Applications
While specific applications of N1-(2-aminoethyl)benzene-1,2-diamine are not extensively documented, its structural motifs suggest a range of potential uses in scientific research and development.
Coordination Chemistry
The presence of three nitrogen atoms makes N1-(2-aminoethyl)benzene-1,2-diamine a potential tridentate ligand in coordination chemistry. It can form stable complexes with various transition metals, which could have applications in catalysis, materials science, and as models for bioinorganic systems. The geometry and electronic properties of the resulting metal complexes would be influenced by the coordination environment provided by the ligand.
Organic Synthesis and Medicinal Chemistry
As a diamine, this compound can serve as a valuable building block in the synthesis of more complex molecules. The two primary amine groups of the benzene-1,2-diamine moiety can be used to construct heterocyclic systems, such as benzodiazepines or quinoxalines, which are important scaffolds in medicinal chemistry. The terminal primary amine of the aminoethyl group offers a further point for functionalization, allowing for the synthesis of diverse chemical libraries for drug discovery screening. Derivatives of benzene-1,2-diamine are known to be explored for their potential as anti-cancer agents and in other pharmaceutical applications[3].
Polymer Science
Diamines are common monomers in the synthesis of polyamides and polyimides. The trifunctional nature of N1-(2-aminoethyl)benzene-1,2-diamine could be exploited to create cross-linked or branched polymers with unique thermal and mechanical properties.
Safety and Handling
Conclusion
N1-(2-aminoethyl)benzene-1,2-diamine is a chemical compound with significant potential in various fields of chemical research. While there is a notable lack of in-depth, publicly available scientific literature on its specific properties and applications, its structural features suggest it could be a valuable tool in coordination chemistry, organic synthesis, and materials science. This technical guide serves as a foundational resource, consolidating the currently available information and providing a scientifically grounded perspective on its potential. Further experimental investigation into the synthesis, properties, and applications of this compound is warranted to fully elucidate its scientific and commercial potential.
References
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PubChem. N1-[2-(diethylamino)ethyl]benzene-1,2-diamine. [Link]
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Exposome-Explorer. Dopamine (Compound). [Link]
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Abhayawardhana, A. et al. (2020). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. [Link]
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ResearchGate. (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. [Link]
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PubChem. N1-(2-Aminoethyl)-N1-(2-aminophenyl)benzene-1,2-diamine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Benzene-1,2-diamine: A Comprehensive Overview. [Link]
-
NIST. 1,2-Ethanediamine, N-(2-aminoethyl)-. [Link]
-
ResearchGate. Benzene, 1-(2-aminoethyl)-. | Download Scientific Diagram. [Link]
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Spectroscopic Characterization of 1-N-(2-aminoethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 1-N-(2-aminoethyl)benzene-1,2-diamine that will influence its spectral signatures are the ortho-disubstituted benzene ring, the primary and secondary amine groups, and the ethylene bridge.
Caption: Molecular structure of 1-N-(2-aminoethyl)benzene-1,2-diamine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A. Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.8 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 3.2 | Triplet | 2H | Methylene adjacent to secondary amine (-NH-CH₂ -) |
| ~ 2.8 | Triplet | 2H | Methylene adjacent to primary amine (-CH₂ -NH₂) |
| Variable | Broad Singlet | 5H | Amine protons (-NH -, -NH₂ , Ar-NH₂ ) |
Interpretation and Rationale:
-
Aromatic Region (δ 6.7-6.8): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. This prediction is based on the known spectrum of N-ethylbenzene-1,2-diamine, which shows a multiplet for the aromatic protons around δ 6.72-6.68.[1] The electron-donating nature of the amino groups shields these protons, causing them to resonate at a relatively high field for aromatic protons.
-
Aliphatic Region (δ 2.8-3.2): The two methylene groups of the ethylenediamine chain are chemically distinct and are expected to appear as two triplets. The methylene group adjacent to the secondary amine is expected to be slightly downfield (~3.2 ppm) due to the deshielding effect of the two nitrogen atoms and the aromatic ring. The methylene group adjacent to the primary amine is expected to be slightly upfield (~2.8 ppm). The coupling between these adjacent methylene groups will result in triplet splitting patterns for both signals.
-
Amine Protons (Variable): The protons of the primary and secondary amine groups are exchangeable and often appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature. The integration value of 5H corresponds to the two protons of the primary amine, the one proton of the secondary amine, and the two protons of the aromatic primary amine.
B. Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic C-N (C1) |
| ~ 135 | Aromatic C-N (C2) |
| ~ 120 | Aromatic C-H |
| ~ 118 | Aromatic C-H |
| ~ 115 | Aromatic C-H |
| ~ 112 | Aromatic C-H |
| ~ 50 | Methylene adjacent to secondary amine (-NH-C H₂-) |
| ~ 42 | Methylene adjacent to primary amine (-C H₂-NH₂) |
Interpretation and Rationale:
-
Aromatic Region (δ 112-145): Due to the ortho-disubstitution, all six carbons of the benzene ring are expected to be chemically distinct, resulting in six signals in the aromatic region. The carbons directly attached to the nitrogen atoms (C1 and C2) will be the most downfield due to the deshielding effect of the nitrogen. The other four aromatic carbons will appear at higher fields. This prediction is extrapolated from the known shifts of ethylbenzene, where the substituted carbon is significantly downfield.[2]
-
Aliphatic Region (δ 42-50): The two methylene carbons of the ethylenediamine side chain will appear in the aliphatic region. The carbon adjacent to the secondary amine is expected to be slightly more deshielded (~50 ppm) compared to the carbon adjacent to the primary amine (~42 ppm).
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra would involve the following steps:
Caption: A typical workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (primary and secondary amines) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1620 | Strong | N-H bending (primary amine) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
Interpretation and Rationale:
-
N-H Stretching (3400-3200 cm⁻¹): The presence of both primary and secondary amine groups will result in broad absorption bands in this region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single band. These will likely overlap to form a broad feature. This is consistent with the IR spectrum of 1,2-benzenediamine.[3]
-
C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The spectrum will show distinct C-H stretching absorptions for the aromatic and aliphatic portions of the molecule.
-
N-H Bending (~1620 cm⁻¹): A strong band corresponding to the scissoring vibration of the primary amine group is expected around 1620 cm⁻¹.
-
Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): Characteristic absorptions for the benzene ring will appear in this region.
-
C-H Out-of-Plane Bending (~750 cm⁻¹): A strong band in this region is characteristic of ortho-disubstitution on a benzene ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid or solid samples.
Caption: A generalized workflow for ATR-FTIR data acquisition.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 122 | High | [M - CH₂NH₂]⁺ |
| 107 | High | [C₆H₄NHCH₂]⁺ |
| 93 | Moderate | [C₆H₄NH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ (Iminium ion) |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺, m/z 151): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₃N₃ = 151.21 g/mol ).
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to be dominated by cleavage of the C-C and C-N bonds in the ethylenediamine side chain.
-
α-Cleavage: Cleavage of the bond between the two methylene groups is likely, leading to the formation of a stable iminium ion at m/z 30 ([CH₂NH₂]⁺) and a radical cation at m/z 121.
-
Loss of Aminomethyl Radical: Cleavage of the bond between the aromatic ring and the side chain can lead to the loss of a CH₂NH₂ radical, resulting in a fragment at m/z 122.
-
Formation of Aromatic Fragments: Further fragmentation can lead to the formation of characteristic aromatic ions such as [C₆H₄NHCH₂]⁺ at m/z 107 and [C₆H₄NH₂]⁺ at m/z 93.
-
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
Electron ionization is a hard ionization technique that provides detailed fragmentation patterns.
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-N-(2-aminoethyl)benzene-1,2-diamine. The presented NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a reliable framework for the characterization of this important synthetic building block. Researchers and scientists can utilize this guide to confirm the identity and purity of their synthesized or procured material, ensuring the integrity of their subsequent research and development activities. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and consistency in analytical results.
References
-
NIST. 1,2-Benzenediamine. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of. [Link]
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discovery and history of 1-N-(2-aminoethyl)benzene-1,2-diamine
An In-Depth Technical Guide to the Synthesis and Potential Applications of N¹-(2-aminoethyl)benzene-1,2-diamine
Abstract
N¹-(2-aminoethyl)benzene-1,2-diamine represents a fascinating, though not widely documented, molecule within the broader class of N-substituted o-phenylenediamines. This guide provides a comprehensive technical overview, beginning with the foundational chemistry of the o-phenylenediamine core. It delves into the synthetic challenges inherent in producing mono-N-substituted derivatives and proposes a detailed, plausible synthetic protocol for the target compound. Furthermore, this document explores potential characterization techniques and hypothesizes on the future applications of N¹-(2-aminoethyl)benzene-1,2-diamine in medicinal chemistry, coordination chemistry, and materials science, based on the established utility of its structural analogs. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a blend of theoretical grounding and practical, field-proven insights.
The o-Phenylenediamine Core: A Foundation of Versatility
o-Phenylenediamine (OPD), or benzene-1,2-diamine, is a critical aromatic diamine that serves as a cornerstone in the synthesis of a vast array of heterocyclic compounds and coordination complexes. Its two adjacent nucleophilic amino groups provide a reactive platform for cyclization reactions, making it an indispensable precursor for the synthesis of benzodiazepines, quinoxalines, and benzimidazoles—scaffolds of significant pharmacological importance.
The synthetic utility of OPD is predicated on the reactivity of its vicinal amino groups. These groups can react with a variety of electrophiles, leading to the formation of diverse and complex molecular architectures. However, the similar reactivity of the two amino groups presents a significant challenge for achieving selective mono-N-substitution, a crucial step for creating asymmetric derivatives like N¹-(2-aminoethyl)benzene-1,2-diamine.
Synthetic Strategies and Challenges: The Pursuit of Mono-N-Substitution
The synthesis of mono-N-substituted o-phenylenediamines is a non-trivial pursuit due to the propensity for di-substitution. Several strategies have been developed to overcome this challenge, primarily involving the use of protecting groups or leveraging subtle differences in the reactivity of the amino groups.
A common approach involves the mono-acylation of o-phenylenediamine, followed by alkylation of the remaining amino group and subsequent deprotection. However, this multi-step process can be inefficient. A more direct approach, and the one detailed in this guide, is reductive amination. This method offers a more atom-economical and often higher-yielding pathway to the desired mono-N-substituted product.
Proposed Synthetic Protocol: Reductive Amination for N¹-(2-aminoethyl)benzene-1,2-diamine
This section outlines a detailed, step-by-step methodology for the synthesis of N¹-(2-aminoethyl)benzene-1,2-diamine via a direct reductive amination of o-phenylenediamine with aminoacetaldehyde dimethyl acetal, followed by deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| o-Phenylenediamine | 99.5% | Sigma-Aldrich |
| Aminoacetaldehyde dimethyl acetal | 98% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | LabChem |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Experimental Workflow
Caption: Synthetic workflow for N¹-(2-aminoethyl)benzene-1,2-diamine.
Detailed Step-by-Step Procedure
-
Imine Formation: To a solution of o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added aminoacetaldehyde dimethyl acetal (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture over 30 minutes. The reaction is then stirred overnight at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Deprotection: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are then treated with 2M aqueous hydrochloric acid and stirred vigorously for 2 hours to effect the deprotection of the acetal.
-
Isolation: The aqueous layer is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted three times with DCM.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N¹-(2-aminoethyl)benzene-1,2-diamine.
Characterization
The successful synthesis of the target compound would be confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing the characteristic aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would identify the characteristic N-H and C-N stretching vibrations of the amine groups.
Potential Applications and Future Directions
While N¹-(2-aminoethyl)benzene-1,2-diamine is not extensively described in the literature, the broader family of N-substituted o-phenylenediamines has found applications in several key areas. By analogy, we can hypothesize the potential utility of the target molecule.
Medicinal Chemistry
The 1,2-diamine motif is a key structural element in many biologically active compounds. The introduction of an aminoethyl side chain could modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. The primary and secondary amine functionalities offer sites for further derivatization, making it a versatile scaffold for combinatorial library synthesis in drug discovery programs.
Coordination Chemistry
N¹-(2-aminoethyl)benzene-1,2-diamine is a potential tridentate ligand, capable of coordinating with a variety of metal ions through its three nitrogen atoms. Such metal complexes could have interesting catalytic or material properties.
Caption: Potential tridentate coordination of the target molecule with a metal ion.
Materials Science
The diamine structure suggests potential as a monomer in the synthesis of novel polyamides or polyimides. The presence of the additional amino group could be exploited to introduce cross-linking or other functionalities into the polymer backbone, potentially leading to materials with unique thermal or mechanical properties.
Conclusion
N¹-(2-aminoethyl)benzene-1,2-diamine, while not a well-known compound, holds significant potential as a versatile building block in several areas of chemical science. The synthetic route proposed in this guide, based on the robust and reliable reductive amination methodology, offers a clear and efficient pathway to this interesting molecule. Further exploration of its properties and applications is warranted and is likely to yield valuable insights and novel materials and therapeutics. This guide serves as a foundational document to inspire and enable such future research.
References
Due to the novelty of the specific target compound, direct references are not available. The synthetic strategies and principles discussed are based on well-established organic chemistry literature. For further reading on the synthesis and reactions of o-phenylenediamines and related compounds, the following resources are recommended:
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley, 2019. (A comprehensive resource for the underlying organic chemistry principles).
- Reductive Amination in the Synthesis of Pharmaceuticals. Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1.
- The Chemistry of Heterocyclic Compounds: Benzimidazoles and Congeneric Tricyclic Compounds. Preston, P. N. Wiley, 1981. (Provides extensive background on the use of o-phenylenediamine in heterocyclic synthesis).
Methodological & Application
Application Notes and Protocols: 1-N-(2-aminoethyl)benzene-1,2-diamine as a Tridentate Ligand for Novel Metal Complexes
Introduction: Unveiling the Potential of a Versatile Tridentate N-Donor Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties. Among these, tridentate ligands are of significant interest as they offer a good balance of stability and reactivity to the resulting metal centers.[1] This guide focuses on the promising, yet underexplored, tridentate N-donor ligand, 1-N-(2-aminoethyl)benzene-1,2-diamine . This molecule, featuring a primary aliphatic amine, a secondary aromatic amine, and a primary aromatic amine, presents a unique coordination environment. The flexible ethylenediamine backbone combined with the rigid phenylenediamine moiety allows for the formation of stable five- and six-membered chelate rings with a variety of transition metal ions.
The metal complexes of such N-donor ligands are at the forefront of research in catalysis and medicinal inorganic chemistry.[2][3] They have shown remarkable potential in applications ranging from catalyzing organic transformations to acting as antimicrobial and anticancer agents.[4][5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine and its metal complexes, their characterization, and exploration of their potential applications.
Part 1: Synthesis of the Ligand: 1-N-(2-aminoethyl)benzene-1,2-diamine
The synthesis of asymmetrically substituted diamines requires a strategic approach to ensure selectivity and high yields. A plausible and efficient method involves the nucleophilic aromatic substitution of a protected aminoethyl group onto an ortho-nitroaniline derivative, followed by the reduction of the nitro group.
Protocol 1: Two-Step Synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine
This protocol is based on established methods for the synthesis of N-arylbenzene-1,2-diamines and related compounds.[7][8]
Step 1: Synthesis of N-(2-aminoethyl)-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Amine: To this solution, add ethylenediamine (2-3 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2 equivalents). The excess ethylenediamine serves as both a reactant and a solvent, driving the reaction to completion. The base is crucial to neutralize the HF formed during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-(2-aminoethyl)-2-nitroaniline as a solid.
Step 2: Reduction of the Nitro Group to Afford 1-N-(2-aminoethyl)benzene-1,2-diamine
-
Reaction Setup: Dissolve the N-(2-aminoethyl)-2-nitroaniline (1 equivalent) from the previous step in ethanol or methanol in a round-bottom flask.
-
Reduction: Add an excess of a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] The use of SnCl₂ in an acidic medium (concentrated HCl) is a common and effective method for nitro group reduction.
-
Reaction Conditions: If using SnCl₂, stir the mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to expedite the reaction. For catalytic hydrogenation, the reaction is typically run at room temperature under a balloon of hydrogen. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: If SnCl₂ is used, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate tin salts. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the desired product, 1-N-(2-aminoethyl)benzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: General workflow for the synthesis of metal complexes.
Part 3: Physicochemical Characterization
Thorough characterization is essential to confirm the synthesis of the desired ligand and its metal complexes. [9]A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Expected Observations for Ligand and Complexes |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the molecular structure and purity of the diamagnetic ligand and its Zn(II) complex. [10] | For the ligand, distinct signals for aromatic and aliphatic protons/carbons are expected. Upon complexation with a diamagnetic metal like Zn(II), shifts in the proton and carbon signals, particularly those near the coordinating nitrogen atoms, are anticipated. |
| Infrared (IR) Spectroscopy | Identifies functional groups and provides evidence of coordination. [11] | The ligand will show characteristic N-H stretching vibrations. Upon complexation, these bands are expected to shift, indicating the involvement of the nitrogen atoms in coordination to the metal ion. New low-frequency bands corresponding to M-N vibrations may also appear. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and can be used to infer the geometry of the metal complexes. [9] | The ligand will exhibit π-π* transitions in the UV region. The metal complexes are expected to show additional d-d transition bands in the visible region, the positions of which are indicative of the coordination geometry (e.g., octahedral, tetrahedral). |
| Mass Spectrometry (e.g., ESI-MS) | Determines the molecular weight of the ligand and the complex, confirming their composition. | The mass spectrum of the ligand should show a molecular ion peak corresponding to its calculated mass. For the complexes, peaks corresponding to the complex cation [M(L)n]²+ or related fragments are expected. |
| Elemental Analysis (C, H, N) | Determines the elemental composition of the synthesized compounds. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formulas of the ligand and its complexes. |
Part 4: Application Notes
The tridentate N-donor nature of 1-N-(2-aminoethyl)benzene-1,2-diamine makes its metal complexes promising candidates for various applications, particularly in catalysis and as therapeutic agents. [2][6][12]
A. Catalytic Applications
Transition metal complexes with nitrogen-donor ligands are widely used as catalysts in a variety of organic reactions. [3][13][14]
-
Oxidation Catalysis: Complexes of metals like copper and cobalt with amine ligands can act as catalysts for the oxidation of alcohols and other organic substrates. The synthesized complexes can be screened for their ability to catalyze the oxidation of a model substrate, such as benzyl alcohol, using an environmentally benign oxidant like hydrogen peroxide or molecular oxygen.
-
Cross-Coupling Reactions: Palladium and nickel complexes are renowned for their catalytic activity in C-C and C-N bond-forming reactions. The new complexes could be investigated as catalysts in reactions such as Suzuki or Heck couplings, which are fundamental transformations in organic synthesis.
B. Biological and Medicinal Applications
The development of metal-based drugs is a rapidly growing field, with coordination complexes showing significant potential as antimicrobial and anticancer agents. [5][12][15]
-
Antimicrobial Activity: The chelation of a metal ion to a ligand can enhance the biological activity of the ligand. [4][16]This is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across microbial cell membranes. [17] Protocol 3: In Vitro Antimicrobial Screening (Agar Disk Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Preparation: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Application of Test Compounds: Sterilize paper discs and impregnate them with known concentrations of the synthesized ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 25-28 °C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity. Standard antibiotics can be used as positive controls.
-
Anticancer Activity: Many coordination compounds exhibit cytotoxicity towards cancer cells, often through mechanisms involving DNA interaction, inhibition of key enzymes, or generation of reactive oxygen species. [5][12]Copper complexes, in particular, have been extensively studied for their anticancer properties. [12] Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in a suitable medium in a 96-well plate and allow the cells to adhere.
-
Treatment: Treat the cells with various concentrations of the synthesized ligand and its metal complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A known anticancer drug (e.g., cisplatin) can be used as a positive control.
Conclusion
1-N-(2-aminoethyl)benzene-1,2-diamine represents a structurally intriguing tridentate ligand with significant potential for the development of novel coordination complexes. This guide provides a comprehensive framework, from synthesis to application, to aid researchers in exploring the rich chemistry of this ligand and its metal complexes. The detailed protocols and application notes are intended to serve as a launchpad for further investigations into their catalytic and medicinal properties, potentially leading to advancements in both industrial and pharmaceutical sciences.
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Sci-Hub. (n.d.). Chromium(III) complex compounds... Retrieved January 27, 2026, from [Link]
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MDPI. (2024). Metal Complexes with N-donor Ligands. Retrieved January 27, 2026, from [Link]
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Abdel-Rahman, L. H., et al. (2021). Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor. Applied Organometallic Chemistry, 35(10), e6374. [Link]
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Kamoon, R. A., & Talib, A. B. (2022). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy. Journal of Chemical Reviews, 4(1), 1-20. [Link]
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Gimeno, M. C., et al. (2007). Tridentate Assembling Ligands Based on Oxazoline and Phosphorus Donors in Dinuclear Pd(I)−Pd(I) Complexes. Inorganic Chemistry, 46(23), 9897-9905. [Link]
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Truman State University. (2014). Synthesis and Characterization of Coordination Compounds. Retrieved January 27, 2026, from [Link]
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Li, Y., et al. (2024). Rare-Earth Metal Complexes Supported by A Tridentate Amidinate Ligand: Synthesis, Characterization, and Catalytic Comparison in Isoprene Polymerization. Inorganic Chemistry. [Link]
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Chen, P.-Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(11), 6323-6330. [Link]
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ResearchGate. (2024). Metal Complexes with N-donor Ligands. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (n.d.). Anticancer and Antimicrobial Properties of Inorganic Compounds/Nanomaterials. Retrieved January 27, 2026, from [Link]
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Fryatt, D. R., et al. (2015). Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. Dalton Transactions, 44(35), 15549-15559. [Link]
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Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Polymers, 14(20), 4357. [Link]
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Paul, B., et al. (2013). Synthesis of ligands containing N-oxide donor atoms and their assembly into metallosupramolecular structures. Dalton Transactions, 42(14), 5125-5134. [Link]
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Nathan, L. C. (1974). The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. Journal of Chemical Education, 51(4), 285. [Link]
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ResearchGate. (2024). Application of Coordination Compounds in Drug Development.... Retrieved January 27, 2026, from [Link]
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Chemistry For Everyone. (2023, June 26). What Is A Metal-Ligand Complex? [Video]. YouTube. [Link]
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MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts.... Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Characterization of Coordination Compounds. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of different N-donor ligands.... Retrieved January 27, 2026, from [Link]
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Niseaf, A. N. (2017). Metal (II) Complexes with Tridentate N, N,O Ligand: Synthesis, Characterization and Biological Studies. Ibn AL- Haitham Journal For Pure and Applied Science, 30(1), 131-142. [Link]
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Chemistry LibreTexts. (2022). 12.1: Characterization of Organometallic Complexes. Retrieved January 27, 2026, from [Link]
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Journal of Chemical Reviews. (2022). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. [Link]
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National Center for Biotechnology Information. (n.d.). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Retrieved January 27, 2026, from [Link]
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The Open Medicinal Chemistry Journal. (2020). Chromium Coordination Compounds with Antimicrobial Activity.... [Link]
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RSC Publishing. (2021). The selective synthesis of N-arylbenzene-1,2-diamines.... Retrieved January 27, 2026, from [Link]
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MDPI. (2022). Metal Complexes with N-Donor Ligands: Second Edition. Retrieved January 27, 2026, from [Link]
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RSC Publishing. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved January 27, 2026, from [Link]
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ACS Publications. (n.d.). A New Benzene Synthesis for 1,3- and 1,3,5-Substitution. Retrieved January 27, 2026, from [Link]
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The Versatile Synthon: 1-N-(2-aminoethyl)benzene-1,2-diamine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocols
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-N-(2-aminoethyl)benzene-1,2-diamine emerges as a highly versatile and reactive synthon, offering a gateway to a diverse array of heterocyclic compounds with significant pharmacological and material science applications. This guide provides an in-depth exploration of its synthetic utility, underpinned by detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Core Characteristics and Reactivity
1-N-(2-aminoethyl)benzene-1,2-diamine, with the CAS Number 128995-76-6, possesses a unique trifunctional nature, incorporating a primary aliphatic amine, a primary aromatic amine, and a secondary aromatic amine within a compact scaffold.[1] This distinct arrangement of nucleophilic centers dictates its reactivity, allowing for sequential and regioselective transformations. The aliphatic amine exhibits higher basicity and nucleophilicity compared to its aromatic counterparts, a crucial factor to consider in reaction design.
Key Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| Boiling Point | 333.4±27.0 °C |
| Density | 1.151±0.06 g/cm3 |
| pKa | 9.43±0.10 |
Data sourced from ChemicalBook.[1]
The presence of the ortho-diamine moiety on the benzene ring is the linchpin of its utility, serving as a precursor for the facile synthesis of various fused heterocyclic systems.
Synthetic Pathways to 1-N-(2-aminoethyl)benzene-1,2-diamine
While commercially available, understanding the synthesis of this building block provides valuable context. A common approach involves the nucleophilic aromatic substitution of an ortho-halonitrobenzene with ethylenediamine, followed by the reduction of the nitro group.
Caption: General synthetic route to 1-N-(2-aminoethyl)benzene-1,2-diamine.
Application in Heterocyclic Synthesis: Protocols and Mechanistic Rationale
The strategic placement of three amino groups in 1-N-(2-aminoethyl)benzene-1,2-diamine allows for its use in the construction of a variety of heterocyclic scaffolds, most notably benzodiazepines and quinoxalines. These classes of compounds are of immense interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are widely recognized for their diverse pharmacological properties, including anticonvulsant, anxiolytic, and anti-inflammatory activities.[2][3] The synthesis of these compounds often involves the condensation of an ortho-diamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[3]
Protocol: Synthesis of a 2,4-Disubstituted-3H-1,5-benzodiazepine Derivative
This protocol details the reaction of 1-N-(2-aminoethyl)benzene-1,2-diamine with a chalcone derivative, a common α,β-unsaturated ketone.
Materials:
-
1-N-(2-aminoethyl)benzene-1,2-diamine
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add 1-N-(2-aminoethyl)benzene-1,2-diamine (10 mmol, 1.51 g) and the selected chalcone (10 mmol).
-
Dissolve the reactants in 40 mL of absolute ethanol.
-
Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the initial imine formation.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,5-benzodiazepine derivative.
Mechanistic Rationale:
The reaction proceeds through a cascade of reactions initiated by the nucleophilic attack of one of the aromatic amino groups on the β-carbon of the chalcone (Michael addition), or the attack of an amino group on the carbonyl carbon. This is followed by intramolecular cyclization and dehydration to yield the seven-membered benzodiazepine ring. The presence of the N-(2-aminoethyl) substituent adds an interesting dimension, as this group could potentially participate in side reactions, although the formation of the thermodynamically stable benzodiazepine core is generally favored.
Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.
Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that are integral to a variety of biologically active compounds, including antibiotics and anticancer agents.[4] The most common and straightforward method for quinoxaline synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5]
Protocol: Synthesis of a Substituted Quinoxaline
This protocol outlines the reaction of 1-N-(2-aminoethyl)benzene-1,2-diamine with benzil, a readily available 1,2-dicarbonyl compound.
Materials:
-
1-N-(2-aminoethyl)benzene-1,2-diamine
-
Benzil
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-N-(2-aminoethyl)benzene-1,2-diamine (5 mmol, 0.756 g) in a mixture of 15 mL of ethanol and 5 mL of water.
-
To this solution, add benzil (5 mmol, 1.05 g) and stir the mixture at room temperature.
-
The reaction is typically rapid and may be complete within 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
The crude product can be purified by recrystallization from ethanol to yield the pure quinoxaline derivative.
Mechanistic Rationale:
The reaction proceeds via a double condensation mechanism. One of the aromatic amino groups of the diamine attacks one of the carbonyl carbons of the benzil, forming a hemiaminal intermediate which then dehydrates to an imine. This is followed by an intramolecular attack of the second aromatic amino group on the remaining carbonyl carbon, and subsequent dehydration to form the aromatic pyrazine ring of the quinoxaline system. The N-(2-aminoethyl) side chain remains as a substituent on the quinoxaline core, offering a handle for further functionalization.
Caption: Simplified reaction mechanism for quinoxaline synthesis.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The progress of these reactions can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The expected spectroscopic data for the products will show characteristic signals for the newly formed heterocyclic ring system and the retained N-(2-aminoethyl) substituent.
Conclusion
1-N-(2-aminoethyl)benzene-1,2-diamine is a powerful and versatile building block in organic synthesis. Its unique arrangement of three amino groups with differing reactivity allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds such as benzodiazepines and quinoxalines. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of this remarkable molecule in their drug discovery and materials science programs.
References
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
- A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. (n.d.). Google Patents.
-
How to synthesise 2-aminoethyl benzene. (2016). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2026). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. (2018). International Journal of New Technologies in Science and Engineering. Retrieved January 27, 2026, from [Link]
-
N1-[2-(diethylamino)ethyl]benzene-1,2-diamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
- Synthesis of benzodiazepines. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat. Retrieved January 27, 2026, from [Link]
-
One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]
-
SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. (n.d.). SID. Retrieved January 27, 2026, from [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
- Method for synthesizing 2-aminoethyl(ethyl)amine. (n.d.). Google Patents.
-
Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. (2021). Retrieved January 27, 2026, from [Link]
-
N1-(2-Aminoethyl)-N1-(2-aminophenyl)benzene-1,2-diamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
1,2-DIAMINOETHANE. (n.d.). Ataman Kimya. Retrieved January 27, 2026, from [Link]
-
Ethylenediamine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Ethylenediamine (NH2CH2CH2NH2) under Simulated Atmospheric Conditions. Part 1. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine
Welcome to the technical support center for the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine (CAS 128995-76-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
General & Strategic Questions
Q1: What are the primary synthetic routes to 1-N-(2-aminoethyl)benzene-1,2-diamine?
There are two principal strategies for synthesizing this unsymmetrical diamine:
-
Reductive Amination: This is often the preferred method due to its control and generally higher yields. It involves reacting o-phenylenediamine with 2-aminoacetaldehyde (or a protected equivalent) in the presence of a reducing agent. This method avoids many of the over-alkylation issues seen with direct alkylation.[3][4]
-
Direct Nucleophilic Substitution (Alkylation): This route involves the direct reaction of o-phenylenediamine with a 2-aminoethyl halide (e.g., 2-chloroethylamine or 2-bromoethylamine) or ethylene oxide. While seemingly more direct, this pathway is often plagued by poor selectivity, leading to significant side products.
The choice of route depends on the available starting materials, scale, and the purity requirements of the final product.
Caption: Primary synthetic pathways to the target diamine.
Troubleshooting Guide: Reductive Amination Pathway
This pathway is generally superior for its selectivity. The core principle is the in situ formation of an imine between one of the amino groups of o-phenylenediamine and an aldehyde, followed by immediate reduction to the secondary amine before side reactions can occur.[5]
Low or No Yield
Q2: My reaction yield is consistently below 30%. What are the most critical parameters to investigate?
Low yield is a multifaceted problem. Systematically addressing the following points is crucial. Our diagnostic workflow is designed to pinpoint the root cause efficiently.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Cause A: Reagent Purity & Handling
-
o-Phenylenediamine (OPD) Degradation: OPD is highly susceptible to air oxidation, which is visually indicated by a color change from white/light tan to dark brown or purple.[6] Oxidized OPD is significantly less reactive.
-
Solution: Use freshly purchased, high-purity OPD or purify commercial stock by recrystallization or sublimation before use. Always handle it under an inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Suboptimal pH for Imine Formation
-
The Causality: Imine formation is acid-catalyzed but requires a free amine nucleophile. If the pH is too low (<4), the amine starting material is fully protonated and non-nucleophilic. If the pH is too high (>8), there is insufficient acid to catalyze carbonyl activation. The optimal pH is typically between 5 and 7.
-
Solution: Incorporate a mild acid catalyst, such as acetic acid, into the reaction mixture.[7] For reactions in solvents like 1,2-dichloroethane (DCE), a catalytic amount is sufficient. Monitor the pH of the reaction if conducted in protic solvents like methanol.
-
-
Cause C: Incorrect Choice or Handling of Reducing Agent
-
The Causality: Different reducing agents have distinct reactivities and selectivities. Using an overly aggressive agent or the wrong solvent can lead to side reactions or decomposition.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the superior choice. It is mild enough not to reduce the starting aldehyde and is particularly effective in aprotic solvents like DCE or THF. Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine but is highly toxic and less effective at neutral pH. Sodium borohydride (NaBH₄) can reduce the aldehyde starting material, lowering the potential yield, and should only be added after imine formation is complete.[3][7][8]
-
| Reducing Agent | Pros | Cons | Typical Solvents |
| NaBH(OAc)₃ | High selectivity for imines; mild; works well in aprotic solvents. | Moisture sensitive; higher cost. | DCE, DCM, THF |
| NaBH₃CN | Selective for imines; effective in protic solvents. | Highly Toxic ; slower reaction at neutral pH. | Methanol, Ethanol |
| NaBH₄ | Inexpensive; powerful. | Reduces aldehydes/ketones; requires careful addition timing. | Methanol, Ethanol |
Side Product Formation
Q3: My LC-MS and NMR show a major side product with a mass of (M+RCHO-2H₂). What is it and how do I prevent it?
This is a classic signature of benzimidazole formation. o-Phenylenediamines readily undergo condensation with two equivalents of an aldehyde, followed by an intramolecular cyclization and oxidative aromatization to form a 1,2-disubstituted benzimidazole.[9][10]
Caption: Competing reaction pathways leading to desired and side products.
-
Mechanism of Benzimidazole Formation: The initial mono-imine intermediate can react with a second molecule of aldehyde to form a bis-imine, which then cyclizes.
-
Preventative Measures:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of OPD to the aldehyde. A slight excess of the diamine can sometimes help suppress the side reaction.
-
Slow Addition: Add the aldehyde solution slowly (e.g., via syringe pump) to the solution of OPD and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the formation of the mono-imine and its immediate reduction over the formation of the bis-imine.[7]
-
Choose a Fast-Acting Reductant: Using an efficient reducing agent like NaBH(OAc)₃ ensures the initially formed imine is trapped and reduced before it can participate in further reactions.[7][8]
-
Q4: I'm observing products corresponding to di- or tri-alkylation. How can I improve mono-alkylation selectivity?
This issue, known as over-alkylation, is more common in direct Sₙ2 reactions but can also occur in reductive amination if the product itself reacts further.[3] The primary amine of your target molecule can react with another molecule of the aldehyde.
-
Solution:
-
Stoichiometry: Use an excess of the o-phenylenediamine (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of the aldehyde with the starting material over the product. The unreacted starting material can be removed during purification.
-
Protecting Groups: For maximum control, though at the cost of extra steps, one of the OPD amines can be protected with a group like Boc or Cbz. After the reductive amination, the protecting group is removed.
-
Purification Challenges
Q5: My product is difficult to extract from the aqueous phase and streaks badly during silica gel chromatography. What is the best purification strategy?
The basic nature of the three amino groups in the target molecule is the root cause of these issues. The amines are protonated at neutral or acidic pH, rendering them highly water-soluble and causing strong, irreversible binding to the acidic silica gel surface.
-
A1: Optimized Aqueous Work-up
-
The Causality: To extract your product into an organic solvent (like DCM or EtOAc), the amines must be in their freebase (neutral) form.
-
Protocol: After quenching the reaction, adjust the pH of the aqueous layer to >10 using 1-2M NaOH or K₂CO₃. Confirm the pH with litmus paper or a pH meter. This deprotonates the ammonium salts, increasing the product's partition coefficient into the organic phase. Perform multiple extractions (3x) to ensure complete recovery.
-
-
A2: Amine-Friendly Column Chromatography
-
The Causality: The acidic silanol (Si-OH) groups on the surface of standard silica gel strongly interact with basic amines, causing significant tailing and often irreversible adsorption.
-
Protocol:
-
Deactivate the Silica: Prepare your column slurry using an eluent that contains a small amount of a volatile base. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., DCM/Methanol).
-
Use a Different Stationary Phase: Basic alumina is an excellent alternative to silica gel for the purification of basic compounds.
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. A typical gradient for this compound would be from 100% Dichloromethane (DCM) to a 95:5 or 90:10 mixture of DCM:Methanol (with 1% Et₃N throughout).
-
-
-
A3: Purification via Salt Formation
-
The Causality: Polyamines can often be purified effectively by converting them to a crystalline salt, filtering, and then liberating the free base if needed.[11]
-
Protocol:
-
Dissolve the crude product in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.
-
Collect the hydrochloride salt by filtration and wash with cold ether.
-
Recrystallize the salt for higher purity.
-
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is a starting point and may require optimization for your specific scale and setup.
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add o-phenylenediamine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.1 M).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq).
-
Aldehyde Addition: In a separate flask, prepare a solution of 2-aminoacetaldehyde diethyl acetal (1.1 eq) and a catalytic amount of acetic acid (0.1 eq) in DCE. Add this solution dropwise to the main reaction flask over 30 minutes at room temperature. Note: Using a protected aldehyde like the diethyl acetal, which hydrolyzes in situ under mildly acidic conditions, can improve handling and control.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil using the amine-friendly chromatography protocol described in Q5 .
References
-
Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Gawande, P. S., et al. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Panchapakesan, G., et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering. Available at: [Link]
-
Edeghere, K. O., et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). o-Phenylenediamine. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Barman, S., et al. (2011). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. Available at: [Link]
-
El-Maghraby, M. A., et al. (2011). Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[4][12]diazepines. HETEROCYCLES. Available at: [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
Sources
- 1. N-(2-AMINO-ETHYL)-BENZENE-1,2-DIAMINE | 128995-76-6 [chemicalbook.com]
- 2. 128995-76-6|N1-(2-Aminoethyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ijntse.com [ijntse.com]
- 12. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-N-(2-aminoethyl)benzene-1,2-diamine
Welcome to the technical support center for the purification of 1-N-(2-aminoethyl)benzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile diamine.
Introduction
1-N-(2-aminoethyl)benzene-1,2-diamine is a valuable building block in medicinal chemistry and materials science. Its purification can be challenging due to its basicity, susceptibility to oxidation, and the potential for various impurities to form during its synthesis. This guide provides a comprehensive overview of robust purification techniques, troubleshooting strategies, and frequently asked questions to enable you to obtain this compound with high purity.
Purification Workflow Overview
The general workflow for the purification of 1-N-(2-aminoethyl)benzene-1,2-diamine from a crude reaction mixture typically involves an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve high purity. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Caption: General purification workflow for 1-N-(2-aminoethyl)benzene-1,2-diamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-N-(2-aminoethyl)benzene-1,2-diamine.
Question: My purified 1-N-(2-aminoethyl)benzene-1,2-diamine is colored (pink, brown, or dark purple). What is the cause and how can I prevent it?
Answer: A colored product is a common issue with aromatic diamines and is typically due to oxidation. The ortho-diamine functionality is particularly susceptible to air oxidation, leading to the formation of highly colored quinone-imine species.
-
Causality: Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can catalyze the oxidation of the diamine. The free base is more prone to oxidation than its protonated salt form.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Whenever possible, handle the crude material and purified product under an inert atmosphere of nitrogen or argon. This includes during solvent removal, chromatography, and storage.
-
Use of antioxidants: During aqueous workup or crystallization from aqueous solutions, consider adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or stannous chloride to the solution.[1] This will help to prevent oxidation of the diamine.
-
Purification via salt formation: Converting the diamine to its hydrochloride salt can significantly improve its stability towards oxidation. The salt can then be purified by recrystallization.[1]
-
Storage: Store the purified diamine under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
Question: I am observing significant streaking and poor separation during silica gel column chromatography of my compound. What can I do to improve this?
Answer: This is a classic problem encountered when purifying basic compounds like amines on standard silica gel. The acidic silanol groups on the silica surface can strongly interact with the basic amine functionalities, leading to peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the column.[2]
-
Causality: The lone pairs on the nitrogen atoms of your diamine can form strong hydrogen bonds or even undergo acid-base reactions with the surface silanol groups (Si-OH) of the silica gel.
-
Troubleshooting Steps:
-
Addition of a basic modifier to the mobile phase: A common and effective solution is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent. A typical starting point is 0.1-1% (v/v) of the modifier. The added base will compete with your product for the acidic sites on the silica, leading to a much-improved peak shape.[2]
-
Use of a different stationary phase: If the addition of a basic modifier is not sufficient or is undesirable for downstream applications, consider using a different stationary phase.
-
Amine-functionalized silica: This stationary phase has a basic surface that minimizes interactions with basic analytes.[2]
-
Basic alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of amines.
-
-
Adjusting the mobile phase pH: For reverse-phase chromatography, adjusting the mobile phase to a higher pH (alkaline conditions) will ensure the amine is in its free-base form, making it more hydrophobic and improving retention and separation. A general guideline is to adjust the pH to two units above the pKa of the amine.[3]
-
Question: My yield is very low after purification. What are the potential causes and how can I improve it?
Answer: Low yield can result from several factors, including incomplete reactions, product decomposition during workup or purification, and physical loss of material.
-
Causality:
-
Decomposition: As mentioned, oxidation is a major degradation pathway. The compound may also be sensitive to acidic or basic conditions during workup.
-
Irreversible adsorption: As discussed in the previous question, strong binding to silica gel during chromatography can lead to significant product loss.
-
Solubility: The product may have some solubility in the aqueous phase during extraction or in the mother liquor during crystallization.
-
-
Troubleshooting Steps:
-
Optimize reaction conditions: Ensure the synthesis reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS before starting the workup.
-
Minimize exposure to harsh conditions: Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Improve chromatographic recovery: Implement the strategies for improving the chromatography of basic amines mentioned above to prevent irreversible adsorption.
-
Optimize crystallization:
-
Carefully select the crystallization solvent to ensure high recovery. A good solvent will dissolve the compound when hot but have low solubility when cold.
-
Concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
Thorough extractions: When performing a liquid-liquid extraction, ensure you use an adequate volume of organic solvent and perform multiple extractions (e.g., 3-4 times) to maximize the recovery of your product from the aqueous layer.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for 1-N-(2-aminoethyl)benzene-1,2-diamine?
The two primary methods for the purification of 1-N-(2-aminoethyl)benzene-1,2-diamine are column chromatography and recrystallization (often as a salt).[2]
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. For this basic amine, using silica gel with a mobile phase containing a basic modifier (e.g., triethylamine) is recommended.[2] Alternatively, an amine-functionalized silica or alumina column can be used.
-
Recrystallization/Salt Formation: This is a cost-effective and scalable method for achieving high purity, especially if the impurities have significantly different solubilities. Converting the diamine to its hydrochloride or another salt can improve its crystallinity and stability.[1][5]
Q2: What are some suitable solvent systems for column chromatography?
For silica gel chromatography, a gradient elution is often effective. You can start with a non-polar solvent and gradually increase the polarity.
-
For silica gel (with 0.1-1% triethylamine):
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes
-
Ethyl Acetate/Dichloromethane[6]
-
-
For alumina:
-
Similar solvent systems as for silica gel can be used, but the selectivity may differ.
-
Q3: What are good crystallization solvents for 1-N-(2-aminoethyl)benzene-1,2-diamine or its salts?
The choice of solvent is highly dependent on the specific impurities present.
-
For the free base: Consider non-polar to moderately polar solvents. Based on related phenylenediamines, solvents like ligroin, cyclohexane, or toluene/hexane mixtures could be effective.[7]
-
For the hydrochloride salt: More polar solvents are typically required. A mixture of alcohols (e.g., methanol, ethanol, isopropanol) and an anti-solvent like acetonitrile or diethyl ether can be a good starting point.[5] For the parent o-phenylenediamine, recrystallization from hot water is a documented method.[1]
Q4: What are the potential impurities I should be aware of?
The impurities will depend on the synthetic route used to prepare the compound. Common impurities may include:
-
Starting materials: Unreacted o-phenylenediamine or the N-alkylation agent.
-
Over-alkylation products: Di- or tri-substituted diamines.
-
Isomeric impurities: If the starting materials are not pure, you may have isomeric diamines.
-
Oxidation products: As discussed, these are colored impurities that can form upon exposure to air.
Q5: How can I assess the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your 1-N-(2-aminoethyl)benzene-1,2-diamine.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantitative purity assessment.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities. Quantitative NMR (qNMR) can also be used for purity determination.[8][9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8]
Data Summary Table
| Purification Technique | Stationary/Solvent System | Key Considerations | Expected Purity | Reference |
| Column Chromatography | Silica gel with Dichloromethane/Methanol + 0.5% Triethylamine | Effective for removing impurities with different polarities. The basic modifier is crucial to prevent peak tailing. | >95% | [2][6] |
| Alumina with Ethyl Acetate/Hexanes | Good alternative to silica for basic amines, avoids the need for a basic modifier. | >95% | [2] | |
| Crystallization | Water with Sodium Hydrosulfite (for the free base) | Effective for removing non-polar impurities. The reducing agent prevents oxidation. | >98% | [1] |
| Isopropanol/Methanol/Acetonitrile (for the hydrochloride salt) | Salt formation enhances stability and can improve crystal packing, leading to higher purity. | >99% | [5] | |
| Ligroin or Cyclohexane (for the free base) | Useful for removing more polar impurities. | >98% | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Equilibration: Equilibrate the packed column by running at least two column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude 1-N-(2-aminoethyl)benzene-1,2-diamine in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of silica gel or celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
-
Dissolution: Dissolve the crude diamine in a suitable solvent such as methanol or isopropanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., methanolic HCl or HCl in diethyl ether) to the stirred solution of the diamine until the precipitation of the hydrochloride salt is complete. The pH should be acidic.
-
Initial Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent (e.g., a mixture of methanol and isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Syntheses Procedure, o-PHENYLENEDIAMINE. Available at: [Link]
- Process for preparing and purifying p-phenylenediamine. Google Patents. US4191708A.
- Panchapakesan, G., et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering, 5(5), 123-128.
- Process for purifying a phenylenediamine. Google Patents. US3345413A.
-
Nikolaou, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Available at: [Link]
-
N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. ResearchGate. Available at: [Link]
- A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. Google Patents. CN102485711B.
-
Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 535–540. Available at: [Link]
-
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Available at: [Link]
-
Organic Syntheses Procedure, (1R,2R)-(+)- AND (1S,2S)-(−)- 1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
Chang, R.-Y., et al. (2021). Effect of Bis (2-Aminoethyl) Adipamide/Adipic Acid Segment on Polyamide 6: Crystallization Kinetics Study. Polymers, 13(21), 3795. Available at: [Link]
-
Yan, Z., Yu, Y., & Chen, J. (2013). Glycine-Functionalized Carbon Quantum Dots as Chemiluminescence Sensitization for Detection of M-phenylenediamine. Analytical Methods, 5(21), 6035-6040. Available at: [Link]
- Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Google Patents. CN102557964A.
-
Kargar, H., et al. (2013). Synthesis and Characterization of N,N'-terephthalidenebis(o-aminoaniline): Crystal Structures of Its Two Polymorphic Forms Controlled by Changing the Crystallization Solvent. Journal of Chemical Crystallography, 43, 443-449. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Silversides, J. D., Sparke, A. E., & Archibald, S. J. (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 62(12), o5944–o5946. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
3-(2-Aminoethyl)benzene-1,2-diol. PubChem. Available at: [Link]
-
Ruthenium-catalyzed reaction of diazoquinones with arylamines to synthesize diarylamines - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Technical Support Center: Troubleshooting Side Reactions in 1-N-(2-aminoethyl)benzene-1,2-diamine Synthesis
Welcome to the technical support center for the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diamine building block. Drawing from established chemical principles and field-proven insights, this document provides a structured troubleshooting framework in a direct question-and-answer format to help you optimize your reaction outcomes, ensure product purity, and save valuable research time.
Section 1: The Primary Synthetic Pathway - Reductive Amination
The most common and efficient laboratory-scale synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine involves the reductive amination between o-phenylenediamine and a protected amino-aldehyde equivalent, such as aminoacetaldehyde dimethyl acetal. This method avoids the direct use of the unstable aminoacetaldehyde and provides a controlled, high-yield pathway to the desired mono-substituted product.
The overall transformation proceeds in two key stages within a single pot:
-
Imine Formation: The more nucleophilic amine of the o-phenylenediamine attacks the carbonyl group (formed in situ from the acetal under mildly acidic conditions) to form a hemiaminal, which then dehydrates to an imine intermediate.
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N double bond to the corresponding amine.[1][2]
Caption: General workflow for the synthesis via reductive amination.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has a very low yield, or I'm only recovering my starting materials. What are the likely causes?
Answer: Low yield is a common problem that can often be traced back to reaction conditions or reagent quality. The primary culprits are typically related to the stability of the imine intermediate and the activity of the reducing agent.
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution |
| Incorrect pH | Imine formation requires mildy acidic conditions (pH 4-6) to protonate the acetal's leaving group and catalyze dehydration. If the medium is too acidic, the starting diamine becomes fully protonated and non-nucleophilic. If too basic, the dehydration step to form the imine is inefficient. | Buffer the reaction with a mild acid like acetic acid. Monitor the pH of the reaction mixture before adding the reducing agent. |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive, while sodium cyanoborohydride (NaBH₃CN) can degrade over time. An inactive agent will fail to reduce the imine, which may then hydrolyze back to the starting materials during workup. | Use a fresh bottle of the reducing agent or one that has been properly stored under inert gas. Consider using a more robust reducing agent if moisture is a persistent issue. |
| Low Reaction Temperature | While imine formation is often rapid at room temperature, the reduction step can be sluggish, especially for sterically hindered substrates. | If TLC analysis shows persistent imine intermediate, consider gently warming the reaction to 35-45 °C. Monitor carefully to avoid side reactions. |
| Poor Quality Starting Material | o-Phenylenediamine is highly susceptible to air oxidation, which forms colored, electro-inactive impurities.[3][4] Oxidized starting material will not participate in the reaction effectively. | Use freshly purified o-phenylenediamine. If the material is discolored (yellow, brown, or dark), consider a purification step such as recrystallization from water with a small amount of sodium hydrosulfite or sublimation.[5] |
Problem 2: Significant Formation of a Di-substituted Byproduct
Question: My analysis (TLC, LC-MS) shows a major byproduct with a higher molecular weight, which I suspect is the N,N'-bis(2-aminoethyl)benzene-1,2-diamine. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic selectivity challenge in reactions with poly-functional starting materials. The formation of the di-substituted product occurs when the second -NH₂ group of either the starting material or the mono-substituted product reacts with another molecule of the aldehyde.
Caption: Pathway for the formation of the di-substituted byproduct.
Causality & Mitigation Strategies:
-
Stoichiometry Control (The "Why"): The relative rates of the first and second alkylation determine the product distribution. To favor mono-alkylation, the concentration of the aldehyde must be kept low relative to the concentration of the primary amino groups of the o-phenylenediamine.
-
Solution: Use a slight excess of o-phenylenediamine (1.1 to 1.5 equivalents). This increases the statistical probability that an aldehyde molecule will encounter an unreacted diamine rather than the less nucleophilic secondary amine of the product.
-
-
Rate of Addition (The "How"): A high local concentration of the aldehyde will promote di-substitution.
-
Solution: Add the aminoacetaldehyde dimethyl acetal solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady-state concentration of the electrophile, favoring the more reactive primary amine of the starting material.[6]
-
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction with the lower activation energy, which is typically the first substitution.
-
Solution: Perform the aldehyde addition at 0 °C before allowing the reaction to slowly warm to room temperature for the reduction step.
-
Problem 3: Product Contamination with Benzimidazole Derivatives
Question: My NMR and Mass Spec data suggest the presence of a 2-methylbenzimidazole impurity. How is this forming?
Answer: Benzimidazole formation is a characteristic side reaction of o-phenylenediamines.[7] It occurs via the condensation of the two adjacent amino groups with an aldehyde, followed by an oxidative cyclization. In this specific synthesis, excess aminoacetaldehyde can degrade or react to form acetaldehyde, which then leads to 2-methylbenzimidazole.
Caption: Mechanism of 2-methylbenzimidazole byproduct formation.
Prevention Strategies:
-
Strict Stoichiometry: Use the aldehyde as the limiting reagent. Do not use an excess, as any unreacted aldehyde is a potential source for this side reaction. A slight excess of the diamine is preferred.
-
Inert Atmosphere: The final step of benzimidazole formation is an oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can suppress this pathway.[5]
-
Temperature Control: High temperatures can accelerate the degradation of the aminoacetaldehyde, increasing the risk of this side reaction. Maintain the reaction temperature below 45-50 °C.
Problem 4: Product Discoloration and Tar Formation
Question: My final product is a dark, oily, or tarry substance, not the expected off-white solid. What is causing this severe discoloration?
Answer: Aromatic diamines, particularly o-phenylenediamine and its derivatives, are highly susceptible to air oxidation.[4] The oxidation process forms highly-colored, polymeric quinone-imine structures, which are responsible for the dark, often intractable, appearance.
Preventative Measures and Remediation:
-
Use Degassed Solvents: Before starting the reaction, sparge all solvents (e.g., methanol, dichloromethane) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the entire reaction, workup, and purification under a blanket of nitrogen or argon.
-
Use Antioxidants During Workup: When performing an aqueous extraction, add a small amount of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase to quench dissolved oxygen and reverse minor oxidation.[5]
-
Purification: If the crude product is already dark, purification via column chromatography may be necessary. The colored impurities are often highly polar and will stick to the silica gel. Alternatively, converting the crude product to its dihydrochloride salt can be an excellent purification method; the salt is often a stable, crystalline solid that is less prone to oxidation and can be purified by recrystallization.
Section 3: Key Experimental Protocols
Protocol 3.1: Baseline Protocol for Synthesis
This is a representative protocol and may require optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add o-phenylenediamine (1.1 eq).
-
Dissolve the diamine in an appropriate solvent (e.g., methanol, 10 mL per gram of diamine).
-
Add glacial acetic acid to adjust the pH to approximately 5.
-
In a separate flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in the same solvent.
-
Add the acetal solution to the diamine solution dropwise at room temperature over 30 minutes.
-
Stir the mixture for 1 hour at room temperature to allow for imine formation. Monitor by TLC.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN can release toxic HCN upon contact with strong acid.[8]
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure. Perform an aqueous workup, basifying with NaOH to pH >12 and extracting with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 3.2: Purification via Dihydrochloride Salt Formation
-
Dissolve the crude amine product in a minimal amount of methanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl in isopropanol or ethereal HCl dropwise with vigorous stirring.
-
The dihydrochloride salt should precipitate as a solid. Continue addition until the solution becomes strongly acidic (check with pH paper).
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold solvent (isopropanol or diethyl ether), and dry under vacuum.
-
The salt can be further purified by recrystallization from a methanol/ether solvent system. The free base can be regenerated by dissolving the salt in water and basifying with NaOH.
References
-
Fieser, L. F. (1943). o-PHENYLENEDIAMINE. Organic Syntheses, 2, 501. [Link]
-
Schotten, C. (1884). Ueber die am Stickstoff alkylirten aromatischen Diamine. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2549. [Link]
-
Lane, E. S. (1953). The preparation of N-substituted ethylenediamines. Journal of the Chemical Society (Resumed), 1176. [Link]
-
Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. Organic Reactions, 4, 174-255. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- E. I. Du Pont De Nemours and Company. (1967). Process for purifying a phenylenediamine.
-
Heinzelman, R. V. (1962). o-Phenylenediamine. Organic Syntheses, 4, 573. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to 1-N-(2-aminoethyl)benzene-1,2-diamine Complexes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and application of 1-N-(2-aminoethyl)benzene-1,2-diamine and its metal complexes. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile tridentate ligand. We will address common experimental challenges, provide in-depth explanations for reaction phenomena, and offer validated protocols to streamline your research.
Section 1: Understanding the Ligand: Core Principles & Challenges
1-N-(2-aminoethyl)benzene-1,2-diamine is a valuable ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Its N,N',N''-tridentate coordination sphere is crucial for applications in catalysis, materials science, and as a synthon for more complex molecular architectures. However, its synthesis and handling are not without challenges. The presence of three distinct amine functionalities with varying nucleophilicity and the inherent sensitivity of the o-phenylenediamine moiety to oxidation are primary hurdles that researchers must overcome.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions and answers to directly address specific issues you may encounter.
Part A: Ligand Synthesis & Purification
Question 1: My synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine results in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this synthesis typically stem from three main factors: side reactions, incomplete conversion, or purification losses.
-
Causality - Side Reactions: The primary competing reaction is the di-alkylation of o-phenylenediamine, leading to the N,N'-bis(2-aminoethyl)benzene-1,2-diamine byproduct. This occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. Furthermore, o-phenylenediamine is highly susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of colored, polymeric impurities.[1]
-
Optimization Strategies:
-
Control Stoichiometry: Use a slight excess of the o-phenylenediamine relative to the 2-aminoethylating agent (e.g., N-(2-bromoethyl)phthalimide followed by deprotection, or 2-chloroethylamine). This statistically favors mono-substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For nucleophilic substitution reactions, starting at 0 °C and slowly warming to room temperature is a common strategy.[2]
-
Inert Atmosphere: The single most critical factor is to maintain an inert atmosphere (argon or nitrogen) throughout the reaction and workup. All solvents should be thoroughly degassed prior to use. This minimizes oxidative degradation of the starting material and product.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be preferable to prevent it from competing with the diamine as a nucleophile.
-
Question 2: My final product is a dark, viscous oil that is difficult to purify and seems to decompose upon standing. What am I doing wrong?
Answer: This is a classic sign of oxidation. The o-phenylenediamine moiety is electron-rich and readily oxidizes to form highly colored diimine species, which can further polymerize.[1]
-
The Mechanism of Oxidation: In the presence of oxygen, the aromatic diamine can undergo a series of single-electron transfers to form radical cations, which then couple and eliminate protons to form conjugated imine systems. These are intensely colored and often intractable.
-
Validated Purification & Storage Protocol:
-
Workup: Conduct the aqueous workup using degassed solutions.
-
Purification: Column chromatography on silica gel is often the most effective method.[3] It is crucial to use degassed solvents and perform the chromatography as quickly as possible. A solvent system like dichloromethane/methanol with a small amount of triethylamine (e.g., 1%) can help to prevent the product from streaking on the column and neutralize acidic sites on the silica.
-
Storage: Once purified and the solvent is removed under reduced pressure (at low temperature), the product should be immediately stored under an inert atmosphere in a freezer (-20 °C). Storing it as a salt (e.g., the hydrochloride salt) can significantly improve its shelf life if the free base is not immediately required for the next step.[4]
-
Part B: Metal Complexation Reactions
Question 3: My complexation reaction is incomplete, and I recover a significant amount of my free ligand. How can I drive the reaction to completion?
Answer: Incomplete complexation can be due to several factors related to kinetics, thermodynamics, or the specific reaction setup.
-
Causality & Solutions:
-
Solvent Choice: The solvent plays a critical role. If you are using a strongly coordinating solvent (like DMSO or pyridine), it may be competing with your ligand for coordination sites on the metal center. Consider switching to a less coordinating solvent like ethanol, methanol, acetonitrile, or dichloromethane to favor ligand binding.[5]
-
Deprotonation: The secondary amine and one of the primary amines on your ligand often need to be deprotonated to bind effectively to the metal center, especially if the ligand is intended to be anionic in the final complex. The addition of a non-coordinating base (e.g., triethylamine or a stronger base like sodium hydride if conditions permit) is often necessary to facilitate this and drive the reaction forward.
-
Leaving Groups/Counter-ions: The counter-ion of your metal salt can interfere. Acetates, triflates, and perchlorates are generally less coordinating than halides (Cl⁻, Br⁻). If you are using a metal chloride and observing poor complexation, consider switching to a metal salt with a more labile counter-ion.[6]
-
Temperature and Time: Some complexation reactions are slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the rate of reaction. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Question 4: The product of my complexation reaction precipitates from the solution as an intractable powder. How can I obtain a soluble, characterizable complex?
Answer: This is a common issue and usually points to the formation of an insoluble coordination polymer or an aggregate.
-
Understanding the Problem: Your ligand has three nitrogen donors. If the stoichiometry and coordination geometry are not perfectly controlled, a ligand from one metal center can coordinate to an adjacent metal center, leading to an extended, insoluble network.
-
Troubleshooting Strategies:
-
High Dilution: Run the reaction under high dilution conditions. This entropically disfavors intermolecular reactions (polymer formation) and favors intramolecular chelation to form the desired monomeric complex.
-
Controlled Addition: Add the metal salt solution dropwise to a stirred solution of the ligand. This maintains a low concentration of the metal ion and prevents localized high concentrations that can promote polymerization.
-
Template Synthesis: In some cases, a "template" ion can be used to organize the ligand around the desired metal center, preventing polymerization.[7]
-
Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that can better solvate the forming complex will help keep it in solution.
-
Section 3: Standardized Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific substrate and equipment.
Protocol 1: Synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine
This protocol is based on a reductive amination approach, which offers good control over mono-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add o-phenylenediamine (1.2 equivalents) and anhydrous methanol (degassed, 20 mL per 10 mmol of diamine).
-
Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Add aminoacetaldehyde dimethyl acetal (1.0 equivalent) dropwise over 15 minutes.
-
Imine Formation: Allow the reaction to stir at room temperature for 4 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Reduce the methanol volume using a rotary evaporator. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography as described in the FAQ section.
Protocol 2: General Complexation with a Metal(II) Salt
This protocol describes a general method for forming a complex with a divalent metal like Cu(II) or Ni(II).
-
Setup: In a Schlenk flask under an argon atmosphere, dissolve the purified 1-N-(2-aminoethyl)benzene-1,2-diamine (1.0 equivalent) in degassed absolute ethanol (15 mL per 1 mmol of ligand).
-
Metal Addition: In a separate flask, dissolve the metal(II) salt (e.g., Cu(OAc)₂, 1.0 equivalent) in a minimum amount of absolute ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature over 20 minutes. A color change and/or the formation of a precipitate is often observed.
-
Completion: Stir the reaction mixture at room temperature for 6 hours or gently heat to 50 °C for 2-3 hours to ensure complete complexation.[5]
-
Isolation: If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether. Dry under vacuum. If the product is soluble, reduce the solvent volume and precipitate the complex by adding a non-polar solvent like hexanes or diethyl ether.
Section 4: Data & Visualization
Table 1: Recommended Starting Conditions for Complexation
| Parameter | Metal Halide (e.g., NiCl₂) | Metal Acetate (e.g., Cu(OAc)₂) | Metal Triflate (e.g., Fe(OTf)₂) |
| Solvent | Methanol, Ethanol | Dichloromethane, THF | Acetonitrile, THF |
| Temperature | Room Temp to 60 °C | Room Temperature | 0 °C to Room Temp |
| Base (if needed) | Triethylamine (2.2 eq) | Often not required | Triethylamine (2.2 eq) |
| Atmosphere | Inert (Argon/N₂) | Inert (Argon/N₂) | Inert (Argon/N₂) |
| Molar Ratio (L:M) | 1:1 | 1:1 | 1:1 |
Diagrams: Workflow & Troubleshooting
The following diagrams illustrate the key experimental pathways and decision-making processes.
Caption: High-level workflow for ligand synthesis and subsequent metal complexation.
Caption: Decision tree for troubleshooting low yields in complexation reactions.
References
-
American Chemical Society. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link][8]
-
Panchapakesan, G., et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering. [Link][4]
-
MDPI. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link][2]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. [Link][9]
-
ResearchGate. (2015). Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. [Link][7]
-
Royal Society of Chemistry. (1996). Reactions and complexation properties of 1,6-diaminohex-3-yne and 1,4-bis(2-aminoethyl)benzene. Journal of the Chemical Society, Dalton Transactions. [Link][10]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. [Link][6]
-
Scholars Research Library. (2011). Der Pharma Chemica. [Link][3]
-
ResearchGate. (2015). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. [Link][5]
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- 10. Reactions and complexation properties of 1,6-diaminohex-3-yne and 1,4-bis(2-aminoethyl)benzene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Benchmarking of 1-N-(2-aminoethyl)benzene-1,2-diamine for Advanced Applications in Catalysis and Drug Development
To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparative analysis of 1-N-(2-aminoethyl)benzene-1,2-diamine against two commonly employed diamines: the aliphatic ethylenediamine and the aromatic o-phenylenediamine. Our objective is to provide a comprehensive technical resource, grounded in experimental data, to inform the selection of the most suitable diamine for your specific research and development endeavors. We will delve into their performance in key application areas, including coordination chemistry, catalysis, and biological activity, supported by detailed experimental protocols for your own validation.
Introduction: The Architectural Advantage of Diamines
Diamine ligands are fundamental building blocks in coordination chemistry, catalysis, and medicinal chemistry.[1][2] Their ability to form stable chelate complexes with metal ions is central to their utility. The choice of diamine—be it aliphatic, aromatic, or a hybrid structure—profoundly influences the steric and electronic properties of the resulting metal complex, thereby dictating its reactivity, stability, and biological interactions.
-
1-N-(2-aminoethyl)benzene-1,2-diamine presents a unique hybrid scaffold, combining the flexibility of an ethylenediamine moiety with the rigidity and aromaticity of a phenylenediamine ring. This unique structure suggests the potential for forming highly stable and catalytically active metal complexes.
-
Ethylenediamine is a flexible, bidentate ligand widely used for its strong chelating ability, forming stable five-membered rings with metal ions.[3]
-
o-Phenylenediamine , a rigid aromatic diamine, offers a different coordination geometry and electronic environment due to the benzene backbone.
This guide will explore the nuanced differences in their performance through a series of comparative experimental frameworks.
Physicochemical Properties: A Foundation for Performance
A molecule's inherent properties are a primary determinant of its behavior in chemical and biological systems. Below is a comparative table of key physicochemical properties for the three diamines.
| Property | 1-N-(2-aminoethyl)benzene-1,2-diamine | Ethylenediamine | o-Phenylenediamine |
| CAS Number | 128995-76-6[4] | 107-15-3 | 95-54-5 |
| Molecular Formula | C₈H₁₃N₃[5] | C₂H₈N₂ | C₆H₈N₂ |
| Molecular Weight ( g/mol ) | 151.21[5] | 60.10 | 108.14 |
| Boiling Point (°C) | 333.4 ± 27.0 (Predicted)[4] | 116-117 | 256-258[4] |
| Density (g/cm³) | 1.151 ± 0.06 (Predicted)[4] | 0.899 | 1.15 |
| pKa | 9.43 ± 0.10 (Predicted)[4] | 9.93, 6.85 | 4.47, 0.6 |
| Solubility | Soluble in organic solvents | Miscible with water and ethanol[6] | Slightly soluble in cold water, soluble in organic solvents[7] |
Comparative Performance Analysis
Coordination Chemistry and Chelation Efficiency
The efficacy of a diamine as a ligand is fundamentally linked to its ability to form stable complexes with metal ions. The "chelate effect" dictates that multidentate ligands, like diamines, form more stable complexes than an equivalent number of monodentate ligands, a phenomenon driven by a favorable entropy change.[3] While direct comparative studies on the chelation efficiency of 1-N-(2-aminoethyl)benzene-1,2-diamine are limited, we can infer its potential and propose a robust experimental protocol for its evaluation.
Experimental Protocol: Comparative Chelation Efficiency via UV-Vis Spectrophotometry (Job's Method)
This protocol outlines a method to compare the stoichiometry and stability of copper(II) complexes with 1-N-(2-aminoethyl)benzene-1,2-diamine, ethylenediamine, and o-phenylenediamine.
Objective: To determine the metal-to-ligand ratio and relative stability of the Cu(II) complexes of the three diamines.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
1-N-(2-aminoethyl)benzene-1,2-diamine
-
Ethylenediamine
-
o-Phenylenediamine
-
Methanol (spectroscopic grade)
-
Deionized water
-
Volumetric flasks (10 mL)
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.01 M stock solutions of CuSO₄·5H₂O in deionized water.
-
Prepare 0.01 M stock solutions of each diamine in methanol.
-
-
Job's Plot Preparation:
-
For each diamine, prepare a series of solutions in 10 mL volumetric flasks with a constant total concentration of metal and ligand (e.g., 1 x 10⁻³ M) but with varying mole fractions of the ligand (from 0 to 1.0 in increments of 0.1).
-
The total volume in each flask should be brought to 10 mL with a 50:50 methanol/water mixture.
-
-
Spectrophotometric Analysis:
-
Allow the solutions to equilibrate for 30 minutes.
-
For each series, scan the UV-Vis spectrum from 400 to 800 nm to determine the wavelength of maximum absorbance (λ_max) for the complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand for each diamine.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
-
The relative heights of the absorbance maxima can provide a qualitative comparison of the complex stability. A higher absorbance suggests a more stable complex.
-
Expected Outcome: This experiment will reveal the stoichiometry of the metal-ligand complexes and provide a direct comparison of their relative stabilities under identical conditions. It is hypothesized that 1-N-(2-aminoethyl)benzene-1,2-diamine, with its tridentate potential, will form a highly stable complex.
Logical Flow for Chelation Comparison
Caption: Workflow for comparative chelation efficiency analysis.
Catalytic Performance in Cross-Coupling Reactions
Diamine ligands are pivotal in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] The ligand's structure dictates the catalyst's activity, stability, and selectivity.
While direct comparisons are scarce, the unique hybrid structure of 1-N-(2-aminoethyl)benzene-1,2-diamine suggests it could offer advantages by combining the flexibility needed for facile oxidative addition and the rigidity to promote reductive elimination.
Experimental Protocol: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling
Objective: To compare the catalytic efficiency of palladium complexes of 1-N-(2-aminoethyl)benzene-1,2-diamine, ethylenediamine, and o-phenylenediamine in the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1-N-(2-aminoethyl)benzene-1,2-diamine
-
Ethylenediamine
-
o-Phenylenediamine
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a reaction vial under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the respective diamine ligand (1.2 mol%).
-
Add anhydrous toluene and stir for 15 minutes at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a known amount of the internal standard.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 100°C.
-
Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quench with water, and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS to determine the yield of the product, 4-methylbiphenyl.
-
-
Data Analysis:
-
Plot the reaction yield versus time for each catalyst system.
-
Compare the initial reaction rates and the final yields to determine the most efficient catalyst.
-
Expected Outcome: This protocol will provide quantitative data to directly compare the catalytic performance of the three diamine ligands in a standard Suzuki-Miyaura coupling reaction.
Catalytic Cycle and Ligand Influence
Caption: Influence of diamine ligands on the Suzuki-Miyaura cycle.
Biological Activity: Antimicrobial and Anticancer Potential
Diamine derivatives and their metal complexes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[10][11] The structural features of the diamine play a crucial role in these activities.
Experimental Protocol: Comparative In Vitro Anticancer Activity (MTT Assay)
Objective: To compare the cytotoxic effects of 1-N-(2-aminoethyl)benzene-1,2-diamine and its alternatives on a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
1-N-(2-aminoethyl)benzene-1,2-diamine
-
Ethylenediamine
-
o-Phenylenediamine
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the diamines in DMSO.
-
Treat the cells with serial dilutions of each diamine (e.g., from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO only).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
-
Expected Outcome: This assay will provide a quantitative comparison of the cytotoxic potential of the three diamines against a cancer cell line, allowing for an assessment of their potential as anticancer agents.[6][12]
Workflow for In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
This guide provides a framework for the comparative evaluation of 1-N-(2-aminoethyl)benzene-1,2-diamine against ethylenediamine and o-phenylenediamine. The unique hybrid structure of the target diamine suggests significant potential in catalysis and medicinal chemistry, warranting further investigation. The provided experimental protocols offer a standardized approach to generate the necessary comparative data to substantiate these claims.
Future research should focus on executing these comparative studies to build a comprehensive performance database. Such data will be invaluable for researchers in selecting the optimal diamine ligand for their specific applications, thereby accelerating innovation in drug discovery and materials science.
References
-
MDPI. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Available from: [Link]
-
ResearchGate. Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. Available from: [Link]
-
MDPI. Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. Available from: [Link]
- Google Patents. A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.
-
ResearchGate. Copper chelating anti-inflammatory agents; N-1-(2-aminoethyl)-N-2-(pyridin-2-ylmethyl)-ethane-1,2-diamine and N-(2-(2-aminoethylamino)ethyl)picolinamide: An in vitro and in vivo study. Available from: [Link]
-
MDPI. Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. Available from: [Link]
-
ResearchGate. Amino-salicylaldimine–palladium(II) complexes: New and efficient catalysts for Suzuki and Heck reactions. Available from: [Link]
-
MDPI. Cu(II) Complexes of 4-[(1E)-N-{2-[(Z)-Benzylidene-amino]ethyl}ethanimidoyl]benzene-1,3-diol Schiff Base: Synthesis, Spectroscopic, In-Vitro Antioxidant, Antifungal and Antibacterial Studies. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Available from: [Link]
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National Center for Biotechnology Information. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Available from: [Link]
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PubMed. Copper(II)-selective chelation improves function and antioxidant defences in cardiovascular tissues of rats as a model of diabetes: comparisons between triethylenetetramine and three less copper-selective transition-metal-targeted treatments. Available from: [Link]
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Juniper Publishers. Synthesis and Antimicrobial Activity of Some Schiff Base. Available from: [Link]
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International Journal of New Technologies in Science and Engineering. Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information Homogenous Nickel-Catalyzed Chemoselective Transfer Hydrogenation of Functionalized Nitroarenes with Ammonia-Borane. Available from: [Link]
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ResearchGate. What is the stability of 1% N-(1-naphthyl)ethylene-1,2-diamine dihydrochloride (NEDA) solution? Available from: [Link]
-
MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]
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Current Medicinal Chemistry. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Available from: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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ResearchGate. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Available from: [Link]
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PubMed. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Available from: [Link]
-
MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Available from: [Link]
-
David Publishing. Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. Available from: [Link]
-
ResearchGate. Syntheses, characterization and solid state thermal studies of N-propyl-1, 2-diaminoethane (L) and N-isopropyl-1,2-diaminoethane (L¢) complexes of nickel(II) nitrite: X-ray single crystal structure of trans-[NiL2(NO2)2]. Available from: [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]
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chemrevise. 6.3.2 Spectroscopy. Available from: [Link]
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University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available from: [Link]
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A Comparative Guide to the Catalytic Performance of Tridentate Diamine Ligands: 1-N-(2-aminoethyl)benzene-1,2-diamine vs. Bidentate Analogs
Introduction: The Architectural Nuances of Diamine Ligands in Catalysis
In the intricate world of homogeneous catalysis, the ligand is not merely a spectator but an active architect, dictating the metal center's reactivity, selectivity, and stability. Among the pantheon of privileged ligands, diamines have carved a significant niche due to their robust coordination chemistry and tunable electronic and steric properties.[1] These ligands are central to a myriad of catalytic transformations, from asymmetric hydrogenations to polymerization and cross-coupling reactions.[1][2][3][4]
This guide provides an in-depth comparison of the tridentate ligand 1-N-(2-aminoethyl)benzene-1,2-diamine against its structurally simpler bidentate counterparts, such as ethylenediamine and its N-substituted derivatives. We will dissect how the addition of a third coordinating nitrogen atom—transforming a bidentate scaffold into a tridentate one—profoundly impacts the geometry, stability, and, ultimately, the catalytic prowess of the resulting metal complex. Through a synthesis of literature data and field-proven insights, this document will illuminate the causality behind performance differences and provide actionable protocols for researchers in catalysis and drug development.
The Core Debate: Bidentate vs. Tridentate Coordination
The fundamental difference between 1-N-(2-aminoethyl)benzene-1,2-diamine and simpler ligands like N,N'-dialkylethylenediamine lies in their denticity—the number of donor atoms that bind to the central metal ion. This seemingly simple structural change from a bidentate (N,N) to a tridentate (N,N,N) ligand introduces significant geometric and electronic constraints that ripple through the catalytic cycle.
-
Bidentate Ligands (N,N): These ligands, such as ethylenediamine or (1R,2R)-cyclohexane-1,2-diamine, form a single five-membered chelate ring with the metal center. This coordination mode offers a degree of flexibility and leaves more coordination sites on the metal available for substrate binding and activation.
-
Tridentate Ligands (N,N,N): 1-N-(2-aminoethyl)benzene-1,2-diamine coordinates through its three nitrogen atoms, forming two fused five-membered chelate rings. This pincer-like grip creates a more rigid and sterically defined environment around the metal.
This distinction is not trivial. The increased rigidity of a tridentate ligand can enhance the stability of the catalytic complex, but it can also introduce steric barriers that hinder substrate approach. Conversely, the flexibility of bidentate ligands might lead to higher activity but potentially lower selectivity or stability.
Caption: Bidentate ligands leave more open sites for substrate coordination compared to tridentate ligands.
Performance in Key Catalytic Applications: A Data-Driven Comparison
The choice between a bidentate and a tridentate diamine ligand is highly dependent on the specific catalytic transformation. Below, we analyze their relative performance in several key reaction classes, supported by experimental data from the literature.
Vinyl Addition Polymerization of Norbornene
In the polymerization of bulky monomers like norbornene, steric hindrance at the metal center is a critical factor. A study comparing Co(II) complexes with bidentate and tridentate Schiff base ligands provided a clear verdict.
Key Insight: Co(II) complexes bearing N,N-bidentate ligands exhibited significantly higher catalytic activities than their N,N,N-tridentate counterparts.[3][5] The authors attribute this to the fact that bulky substituents and a more crowded coordination sphere hinder the approach of the large norbornene monomer to the active site, thereby reducing the rate of polymerization.[3]
| Ligand Type | Catalyst Precursor | Activity (g PNB mol Co⁻¹ h⁻¹) | Molecular Weight (Mn, g mol⁻¹) | Ref |
| Bidentate (N,N) | [LCCoCl2] | 4.69 × 10⁴ | 1.71 × 10⁵ | [3] |
| Tridentate (N,N,N) | [LBCoCl2] | Lower than bidentate | - | [3] |
This case exemplifies a scenario where the less sterically demanding bidentate ligand architecture is superior.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a cornerstone of modern synthetic chemistry for producing chiral alcohols. This reaction often employs Ru(II), Rh(II), or Ir(III) catalysts, where the diamine ligand's structure is paramount for inducing enantioselectivity.[6][7][8]
Key Insight: While simple bidentate diamines are effective, tridentate NNN ligands can form highly stable and active bifunctional catalysts.[9] The NH moiety of the coordinated diamine can act as a proton donor, participating directly in the hydrogen transfer mechanism. The rigid framework of a tridentate ligand can create a well-defined chiral pocket, leading to high enantioselectivity. For instance, polymeric chiral diamine ligands complexed with iridium have demonstrated excellent enantioselectivities (up to 99% ee) and remarkably high total turnover numbers (TONs), reaching up to 12,000 over multiple cycles.[7][8]
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Ref |
| Ir-polydiamine | Functionalized Ketones | >95 | up to 99 | [7][8] |
| Ru(II)-NNP Tridentate | Assorted Carbonyls | High | N/A (racemic) | [10] |
| Ru(II)-NNN Tridentate | Ketones | up to 99 | N/A (racemic) | [9] |
In this context, the tridentate structure of 1-N-(2-aminoethyl)benzene-1,2-diamine offers a promising scaffold for developing robust ATH catalysts. Its pre-organized structure can lock the catalyst in a specific conformation, enhancing enantiocontrol.
Caption: The cycle involves formation of a metal-hydride, substrate coordination, and hydrogen transfer.
Palladium-Catalyzed Cross-Coupling Reactions
In Suzuki-Miyaura cross-coupling reactions, the ligand's role is to stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps. Research comparing bidentate [C,N] and tridentate [C,N,S] Schiff base palladacycles found that the bidentate ligands were more active catalysts.[4] This suggests that having a more flexible coordination sphere or an open coordination site, as provided by the bidentate ligand, is beneficial for this catalytic cycle.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of how a catalyst derived from a diamine ligand can be employed in asymmetric synthesis. It is adapted from established procedures for Ru(II)-diamine catalyzed reactions.[11]
Objective: To synthesize chiral 1-phenylethanol via transfer hydrogenation of acetophenone using a pre-formed Ru(II) catalyst with a chiral diamine ligand.
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
Chiral diamine ligand (e.g., (1R,2R)-TsDPEN or a derivative of 1-N-(2-aminoethyl)benzene-1,2-diamine)
-
Anhydrous isopropanol (iPrOH)
-
Potassium tert-butoxide (KtBuO)
-
Acetophenone
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(η⁶-p-cymene)Cl₂]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents) in anhydrous toluene (5 mL).
-
Stir the resulting orange solution at 80°C for 1 hour.
-
Remove the solvent under vacuum to yield the orange solid catalyst precursor. This can be stored under an inert atmosphere.
-
-
Transfer Hydrogenation Reaction:
-
To a new Schlenk flask, add the catalyst precursor (0.005 mol%).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Prepare a 0.04 M solution of KtBuO in anhydrous iPrOH. Add 1 mL of this solution to the reaction mixture to act as the base co-catalyst.
-
Reflux the resulting solution at 82°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Caption: A step-by-step workflow for performing a catalytic transfer hydrogenation reaction.
Conclusion and Future Outlook
The comparison between the tridentate 1-N-(2-aminoethyl)benzene-1,2-diamine and its bidentate analogs reveals a fundamental principle in catalyst design: there is no universally superior ligand architecture.
-
Bidentate ligands often lead to higher catalytic activity in sterically demanding reactions like norbornene polymerization and some cross-coupling reactions, where substrate access to the metal center is paramount.[3][4]
-
Tridentate ligands , with their rigid, pincer-like coordination, excel in creating highly stable and selective catalysts. This is particularly evident in asymmetric transfer hydrogenation, where the well-defined coordination sphere can enforce a specific geometry, leading to high enantioselectivity.[7][8][9]
For researchers and drug development professionals, the choice of ligand must be a strategic one, guided by the specific demands of the chemical transformation. The tridentate scaffold of 1-N-(2-aminoethyl)benzene-1,2-diamine represents a powerful platform for developing robust catalysts for reactions where stability and high selectivity are the primary goals. Future research will undoubtedly focus on fine-tuning the electronic and steric properties of this and similar tridentate frameworks to unlock new catalytic reactivities and further enhance performance in established systems.
References
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.[Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Oriental Journal of Chemistry.[Link]
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Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. ACS Publications.[Link]
-
Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. RSC Publishing.[Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications.[Link]
-
Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions (RSC Publishing).[Link]
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Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC - NIH.[Link]
-
Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones. MDPI.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.[Link]
-
Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. PubMed.[Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH.[Link]
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega.[Link]
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A Comparative Guide to the Biological Activity of 1-N-(2-aminoethyl)benzene-1,2-diamine Analogs
In the landscape of medicinal chemistry, the benzene-1,2-diamine (also known as o-phenylenediamine) scaffold is a cornerstone for the development of novel therapeutic agents.[1] Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including anticancer and antimicrobial agents.[1] This guide provides an in-depth comparison of the biological activities of a specific subclass: 1-N-(2-aminoethyl)benzene-1,2-diamine and its analogs. We will delve into their structure-activity relationships, comparative efficacy, and the standardized methodologies used for their evaluation.
The core structure, characterized by a benzene ring with two adjacent amino groups, offers a versatile platform for chemical modification.[2] The introduction of an N-(2-aminoethyl) side chain and further substitutions on this framework can significantly modulate the compound's biological profile, leading to enhanced potency and selectivity against various targets. These modifications often result in Schiff base derivatives or metal complexes, which have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]
Comparative Analysis of Biological Activities
The therapeutic potential of benzene-1,2-diamine analogs is broad, with significant findings in anticancer and antimicrobial domains. The efficacy of these compounds is intrinsically linked to their chemical structure, where minor modifications can lead to substantial changes in biological outcomes.
Anticancer Activity
Analogs of o-phenylenediamine have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that N1-phenylbenzene-1,2-diamine exhibits significant cell-killing capabilities against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[5] In one study, the organic molecule alone caused 60% cell death in the A549 line, which increased to 90% when delivered as a hybrid nanoflower, highlighting the potential of advanced delivery systems to enhance efficacy.[5] Similarly, in the MCF7 cell line, this analog caused 40% cell death, which rose to 80% in its nanoflower form.[5]
The mechanism of action for many of these compounds is believed to involve interactions with key cellular targets like the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have revealed favorable binding energies for compounds such as N1-phenylbenzene-1,2-diamine with EGFR, suggesting a potential pathway for their anticancer effects.[5]
Antimicrobial Activity
Schiff base derivatives of o-phenylenediamine are a focal point in the search for new antimicrobial agents. These compounds, formed by the condensation of the diamine with aldehydes or ketones, possess an azomethine (-C=N-) group that is crucial for their biological activity.[2][3]
Research has shown that these derivatives can be effective against a range of pathogens. For example, specific Schiff bases have demonstrated excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] The antimicrobial potency can be further enhanced by forming metal complexes with ions like Cu(II), Ni(II), and Co(II). One study found that a Co(II) complex of a Schiff base derived from o-phenylenediamine and o-vanillin showed a 22mm zone of inhibition against Staphylococcus aureus, outperforming the standard antibiotic gentamycin.[4]
Structure-Activity Relationship (SAR)
The biological activity of these analogs is highly dependent on the nature and position of substituent groups on the benzene ring and the side chain.[7][8][9] SAR analysis reveals critical insights for rational drug design:
-
Substituents on the Benzene Ring: The presence of specific chemical groups and their locations are crucial factors. For example, in a study on p-phenylenediamine derivatives, the presence of a nitro (NO2) group and the nature of substituents at certain positions on the benzene ring were found to be critical determinants of mutagenic activity.[7]
-
Nature of the Side Chain: Modifications to the N-substituted side chain can dramatically alter activity. The formation of Schiff bases by reacting the primary amine with various aldehydes introduces diverse functionalities that can modulate the compound's interaction with biological targets.[3]
-
Metal Chelation: The two adjacent amino groups of the o-phenylenediamine core are excellent chelating ligands for transition metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the ligands alone, a phenomenon attributed to changes in lipophilicity and interaction with cellular targets.[4]
The following table summarizes representative data from various studies, illustrating the comparative activities of different analogs.
| Compound/Analog | Target/Assay | Activity Metric | Result | Reference |
| N1-phenylbenzene-1,2-diamine | A549 Lung Cancer Cells | % Cell Death | 60% | [5] |
| N1-phenylbenzene-1,2-diamine@CuhNF | A549 Lung Cancer Cells | % Cell Death | 90% | [5] |
| N1-phenylbenzene-1,2-diamine | MCF7 Breast Cancer Cells | % Cell Death | 40% | [5] |
| N1-phenylbenzene-1,2-diamine@CuhNF | MCF7 Breast Cancer Cells | % Cell Death | 80% | [5] |
| Schiff Base (Sw4) | S. aureus, E. coli, C. albicans | Agar Diffusion | Excellent Activity | [6] |
| Co(II) Complex (CoL1) | S. aureus | Zone of Inhibition | 22 mm | [4] |
| Gentamycin (Standard) | S. aureus | Zone of Inhibition | 21 mm | [4] |
Experimental Methodologies for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the cytotoxic and antimicrobial activities discussed.
Workflow for Biological Activity Screening
The general workflow for screening and evaluating new chemical entities like benzene-1,2-diamine analogs involves a multi-step process from initial synthesis to detailed biological characterization.
Caption: General workflow for screening benzene-1,2-diamine analogs.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[16]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium within a 96-well microtiter plate.[16] After incubation, the wells are examined for visible signs of bacterial growth (turbidity).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test analogs in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[17] The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Pick several colonies of the test bacteria from an overnight culture on an agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[17]
-
Inoculate Plate: Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration. Add 100 µL of this bacterial suspension to each well of the microtiter plate.[17] Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Conclusion and Future Directions
The 1-N-(2-aminoethyl)benzene-1,2-diamine scaffold and its analogs represent a promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. Structure-activity relationship studies have consistently shown that their biological efficacy can be finely tuned through chemical modifications, such as substitutions on the aromatic ring or the formation of Schiff bases and metal complexes.
Future research should focus on synthesizing novel analogs with improved potency and selectivity. This includes exploring a wider range of substituents and metal ions to optimize therapeutic indices. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and pathways through which these compounds exert their effects. The continued application of robust, validated assays will be critical in advancing these promising chemical entities from the laboratory to potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
